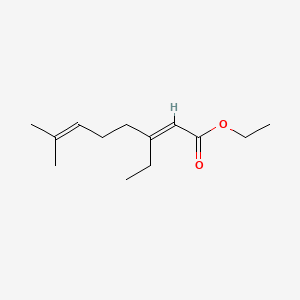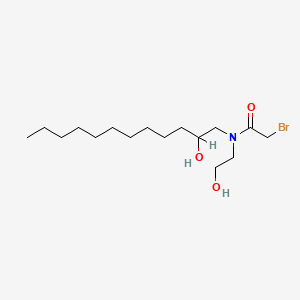
N,N'-(Ethylenebis(iminoethylene))bisdocosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Ethylenebis(iminoethylene))bisdocosanamide is a synthetic organic compound with the molecular formula C50H102N4O2. It is characterized by the presence of long alkyl chains and amide groups, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethylenebis(iminoethylene))bisdocosanamide typically involves the reaction of ethylenediamine with docosanoic acid (behenic acid) under specific conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include:
Temperature: Elevated temperatures to facilitate the reaction.
Catalysts: Acid or base catalysts to accelerate the reaction.
Solvents: Organic solvents to dissolve the reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethylenebis(iminoethylene))bisdocosanamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Ethylenebis(iminoethylene))bisdocosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N,N’-(Ethylenebis(iminoethylene))bisdocosanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in biological systems, including its interactions with cell membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bisdocosanamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the amide groups can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Ethylenebis(iminoethylene))bisstearamide
- N,N’-(Ethylenebis(iminoethylene))bisoleamide
- N,N’-(Ethylenebis(iminoethylene))bislinoleamide
Uniqueness
N,N’-(Ethylenebis(iminoethylene))bisdocosanamide is unique due to its long docosanoic acid chains, which impart specific physical and chemical properties. These properties make it particularly useful in applications requiring high hydrophobicity and stability.
Propiedades
Número CAS |
72014-39-2 |
|---|---|
Fórmula molecular |
C50H102N4O2 |
Peso molecular |
791.4 g/mol |
Nombre IUPAC |
N-[2-[2-[2-(docosanoylamino)ethylamino]ethylamino]ethyl]docosanamide |
InChI |
InChI=1S/C50H102N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(55)53-47-45-51-43-44-52-46-48-54-50(56)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h51-52H,3-48H2,1-2H3,(H,53,55)(H,54,56) |
Clave InChI |
SFBNWBOCWQUMEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



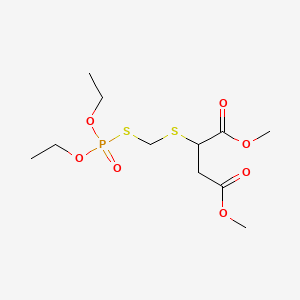
![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
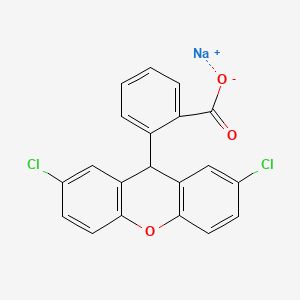
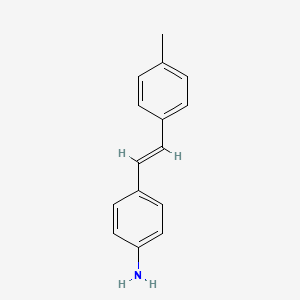
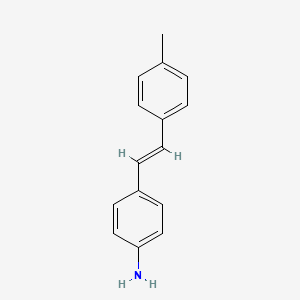

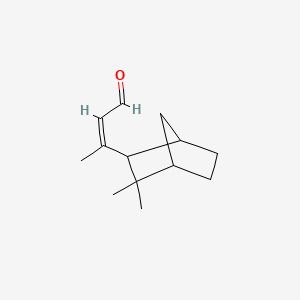

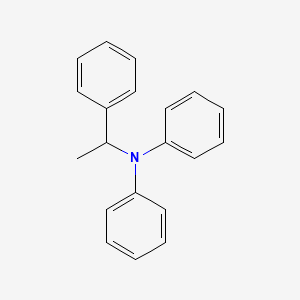
![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
